2-{[(5-Methylfuran-2-yl)methyl]amino}propane-1,3-diol
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Overview
Description
2-{[(5-Methylfuran-2-yl)methyl]amino}propane-1,3-diol is an organic compound that features a furan ring substituted with a methyl group and an amino group attached to a propane-1,3-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Methylfuran-2-yl)methyl]amino}propane-1,3-diol typically involves the reaction of 5-methylfuran-2-carbaldehyde with an appropriate amine, followed by reduction and subsequent functionalization to introduce the propane-1,3-diol moiety. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to achieve the desired reduction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-{[(5-Methylfuran-2-yl)methyl]amino}propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The amino group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction can produce more saturated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-{[(5-Methylfuran-2-yl)methyl]amino}propane-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies related to enzyme inhibition and as a probe for biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(5-Methylfuran-2-yl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and amino group can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazole: This compound features a benzimidazole ring instead of a propane-1,3-diol backbone.
2-[2-(5-Methylfuran-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine: This compound has a triazine ring and vinyl group instead of the propane-1,3-diol backbone.
Uniqueness
2-{[(5-Methylfuran-2-yl)methyl]amino}propane-1,3-diol is unique due to its combination of a furan ring, amino group, and propane-1,3-diol backbone. This structure provides a distinct set of chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H15NO3 |
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Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-[(5-methylfuran-2-yl)methylamino]propane-1,3-diol |
InChI |
InChI=1S/C9H15NO3/c1-7-2-3-9(13-7)4-10-8(5-11)6-12/h2-3,8,10-12H,4-6H2,1H3 |
InChI Key |
XDGXUXKDPHWSGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CNC(CO)CO |
Origin of Product |
United States |
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